Anhalonidine

Description

Historical Perspectives in Anhalonidine Discovery and Early Structural Elucidation

The story of this compound is intrinsically linked to the pioneering late 19th and early 20th-century investigations into the chemical constituents of the peyote cactus. The German chemist Arthur Heffter is credited with the first isolation of this compound from peyote buttons (Lophophora williamsii) in his seminal work published in 1894. drugfuture.com This was a period of intense discovery, with Heffter and other scientists meticulously separating and characterizing the various alkaloids present in the cactus.

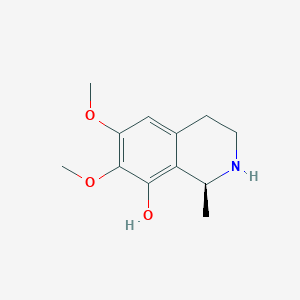

Following its isolation, the critical next step was the determination of this compound's chemical structure. This complex task was undertaken by the Austrian chemist Ernst Späth and his research group. Through a series of chemical degradations and synthetic experiments, Späth successfully elucidated the structure of this compound. His findings, published in 1932, revealed it to be 6,7-dimethoxy-8-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. drugfuture.com Späth's work was a landmark in natural product chemistry, and he further solidified his findings by achieving the total synthesis of this compound in the same year, confirming its proposed structure. drugfuture.com

Academic Significance and Contemporary Research Trajectory of this compound

In the modern era, research into this compound has shifted from basic discovery to a more nuanced exploration of its pharmacological properties and potential biological roles. While early studies confirmed that this compound does not produce the hallucinogenic effects characteristic of mescaline, they did note its sedative properties. wikipedia.org Reports indicated that oral doses of 100 to 250 mg induced a state of marked sedation. wikipedia.org

A significant advancement in understanding the molecular mechanism of this compound's effects came with the discovery of its interaction with the serotonin (B10506) receptor system. Specifically, this compound has been identified as a potent inverse agonist of the serotonin 5-HT7 receptor. wikipedia.org This finding has opened up new avenues for research, as the 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of sleep and mood.

The biosynthesis of this compound within the peyote cactus has also been a subject of investigation. It is understood that, like other tetrahydroisoquinoline alkaloids in peyote, this compound is derived from the amino acid tyrosine. nih.govacs.orgresearchgate.net The biosynthetic pathway involves a series of enzymatic conversions, including hydroxylation, decarboxylation, and methylation steps, to form the core tetrahydroisoquinoline structure. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-8-isoquinolinol |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molar Mass | 223.27 g/mol |

| Melting Point | 160 °C (320 °F; 433 K) wikipedia.org |

| Appearance | Small octahedra from benzene (B151609) drugfuture.com |

| UV max (in ethanol) | 270 nm (log ε 2.81) drugfuture.com |

| Solubility | Freely soluble in water, alcohol, chloroform, hot benzene. Sparingly soluble in ether. Insoluble in petroleum ether. drugfuture.com |

Structure

2D Structure

Properties

CAS No. |

17627-77-9 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol |

InChI |

InChI=1S/C12H17NO3/c1-7-10-8(4-5-13-7)6-9(15-2)12(16-3)11(10)14/h6-7,13-14H,4-5H2,1-3H3/t7-/m0/s1 |

InChI Key |

PRNZAMQMBOFSJY-ZETCQYMHSA-N |

SMILES |

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |

Isomeric SMILES |

C[C@H]1C2=C(C(=C(C=C2CCN1)OC)OC)O |

Canonical SMILES |

CC1C2=C(C(=C(C=C2CCN1)OC)OC)O |

Origin of Product |

United States |

Natural Occurrence and Biogenesis of Anhalonidine

Botanical Sources and Alkaloid Distribution within Natural Contexts

Anhalonidine is an alkaloid found primarily within the plant kingdom, most notably in the peyote cactus. wikipedia.orgepharmacognosy.com It is obtained from the mescal buttons, which are the buds of Lophophora williamsii (formerly known as Anhalonium lewinii), a member of the Cactaceae family. epharmacognosy.comwikipedia.org This small, spineless cactus is native to the Chihuahuan Desert, spanning areas of south Texas and northern Mexico. wikipedia.org While Lophophora williamsii is the principal source, this compound has also been detected in other cacti and certain species of the Acacia genus. wikipedia.org

The concentration of alkaloids in L. williamsii can vary. In dried peyote buttons, the total alkaloid content can be as high as 6-8.41%. nih.govsacredcacti.com this compound constitutes a significant portion of this alkaloid mixture. One analysis reported that this compound makes up approximately 14% of the total alkaloid content in peyote, with another study noting a recovery of up to 5.3% this compound from dried buttons. wikipedia.orgsacredcacti.com

This compound belongs to the family of simple tetrahydroisoquinoline alkaloids. wikipedia.orgnih.gov These compounds are characterized by a core structure featuring a tetrahydroisoquinoline ring system. In the peyote cactus, this compound does not occur in isolation but as part of a complex mixture of dozens of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids. nih.govpsychedelicreview.com

The primary alkaloid in peyote is the phenethylamine mescaline, which can constitute about 30% of the total alkaloids. wikipedia.orgnih.gov this compound co-occurs with several other structurally related tetrahydroisoquinoline alkaloids. This "cocktail of compounds" includes major constituents like pellotine (B1218421), anhalonine, and anhalamine (B1203834), as well as trace constituents such as isoanhalamine, isoanhalidine, and isopellotine. wikipedia.orgnih.gov

Below is a table detailing the major alkaloids that co-occur with this compound in Lophophora williamsii and their reported percentages of the total alkaloid content.

| Alkaloid | Chemical Class | Percentage of Total Alkaloid Content (%) |

| Mescaline | Phenethylamine | 30 |

| Pellotine | Tetrahydroisoquinoline | 17 |

| This compound | Tetrahydroisoquinoline | 14 |

| Hordenine | Phenethylamine | 8 |

| Anhalamine | Tetrahydroisoquinoline | 8 |

| Anhalonine | Tetrahydroisoquinoline | Not specified |

| Lophophorine | Tetrahydroisoquinoline | Not specified |

| Data sourced from multiple analyses of Lophophora williamsii. wikipedia.orgsacredcacti.com |

Biosynthetic Pathway Elucidation and Mechanistic Studies

The biosynthesis of tetrahydroisoquinoline alkaloids in peyote, including this compound, is a complex process that starts from a common amino acid precursor. rsc.orgerowid.org

The foundational building block for this compound is the amino acid L-tyrosine. erowid.orgnih.gov Biosynthetic studies have confirmed that tyrosine is a direct precursor to both mescaline and the tetrahydroisoquinoline alkaloids in peyote. erowid.org The pathway proceeds through the conversion of tyrosine to dopamine (B1211576). researchgate.netnih.gov Dopamine, or a closely related phenylethylamine derivative such as 3-methoxytyramine, serves as the key intermediate that enters the pathway for cyclization into the tetrahydroisoquinoline structure. epharmacognosy.comresearchgate.net

The formation of this compound from its phenylethylamine precursor involves several key enzymatic transformations. researchgate.net The biosynthesis of tetrahydroisoquinoline alkaloids like this compound likely involves intermediates from the mescaline pathway. researchgate.net

The critical step is the Pictet-Spengler reaction, a cyclization process. The phenylethylamine intermediate (a dimethoxy-hydroxy derivative) reacts with a keto-acid, specifically pyruvate, to form a Schiff base. epharmacognosy.com This intermediate then undergoes an intramolecular cyclization to form the characteristic tetrahydroisoquinoline ring system. epharmacognosy.com Following cyclization, the molecule undergoes further enzymatic modifications, including O-methylation, to yield the final structure of this compound (1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-8-isoquinolinol). epharmacognosy.comresearchgate.net The two additional carbon atoms that form the C1-methyl group and the adjacent carbon in the isoquinoline (B145761) ring are provided by pyruvate. epharmacognosy.com

The elucidation of this biosynthetic pathway has been heavily reliant on radiotracer and isotopic labeling experiments. erowid.orgnih.gov Seminal studies in the 1960s demonstrated the incorporation of radioactively labeled tyrosine-2-¹⁴C into both this compound and mescaline in living peyote cacti. nih.govacs.org These experiments provided definitive evidence that tyrosine is the primary precursor. erowid.org By feeding the plant labeled compounds and then isolating and analyzing the resulting alkaloids, researchers could trace the metabolic fate of the precursors and confirm the proposed biosynthetic steps. erowid.orgacs.org These radiotracer studies were crucial in establishing the foundational knowledge of how Lophophora williamsii synthesizes its unique array of alkaloids. erowid.org

Regulatory and Genetic Aspects of Alkaloid Biosynthesis in Planta

The biosynthesis of tetrahydroisoquinoline alkaloids (THIQs), including this compound, within plants like Lophophora williamsii is a complex process governed by intricate regulatory networks at the genetic and enzymatic levels. nih.govresearchgate.net While the complete pathway and its regulation for this compound are not fully elucidated, research into isoquinoline alkaloid (IQA) biosynthesis in other plant species provides significant insights into the likely mechanisms. nih.govnih.gov The production of these specialized metabolites is controlled by the expression of biosynthetic genes, which is in turn managed by specific transcription factors and influenced by environmental cues. nih.govnih.gov

High-throughput transcriptome sequencing (RNA-seq) of L. williamsii has been instrumental in identifying candidate genes that may be involved in the biosynthesis of this compound precursors. nih.gov The biosynthesis of IQAs begins with the amino acid L-tyrosine, which undergoes a series of enzymatic reactions. nih.govnih.gov Key enzyme families identified through transcriptome analysis include tyrosine/DOPA decarboxylases, hydroxylases (such as cytochrome P450 monooxygenases), and O-methyltransferases (OMTs). nih.govresearchgate.net For instance, studies have proposed that unigenes UN02190 and UN01870, which code for OMTs, are primary candidates for involvement in the mescaline biosynthesis pathway, whose intermediates are precursors for THIQs. nih.gov The expression levels of these genes were found to be significantly higher in the photosynthetically active buttons of the cactus compared to the roots, suggesting tissue-specific regulation of alkaloid production. nih.gov

Transcription factors (TFs) are crucial for regulating the expression of these biosynthetic genes. nih.govnih.gov In several IQA-producing plant species, TFs from the basic helix-loop-helix (bHLH) and WRKY families have been identified as key regulators. nih.govnih.gov

bHLH Transcription Factors: In the IQA-producing plant Coptis japonica, a novel bHLH protein, CjbHLH1, was found to specifically regulate the transcription of IQA biosynthetic genes. nih.gov Homologs of CjbHLH1 have been found primarily in other plant species that also produce IQAs, suggesting a conserved regulatory role. nih.gov Transcriptome analysis of Dactylicapnos scandens identified 71 unigenes encoding bHLH TFs, with some showing close homology to those known to regulate alkaloid synthesis in other species. nih.gov

WRKY Transcription Factors: In C. japonica, suppressing the expression of CjWRKY1 led to a significant decrease in the expression of genes related to berberine (B55584) biosynthesis. nih.gov Similarly, 52 unigenes for WRKY TFs were identified in the D. scandens transcriptome, indicating their potential involvement in regulating IQA production. nih.gov

These TFs act by binding to specific promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.govnih.gov This coordinated expression is essential for controlling the metabolic flux towards the production of specific alkaloids.

Table 1: Key Transcription Factor Families in Isoquinoline Alkaloid Biosynthesis Regulation

| Transcription Factor Family | Example | Function | Source Plant Example | Reference |

|---|---|---|---|---|

| basic helix-loop-helix (bHLH) | CjbHLH1 | Activates transcription of IQA biosynthetic genes. | Coptis japonica | nih.gov |

| bHLH | EcbHLH1-2 | Suppression leads to down-regulated expression of IQA biosynthetic genes. | Eschscholzia californica | nih.gov |

| WRKY | CjWRKY1 | Suppression significantly decreases the expression of genes for berberine biosynthesis. | Coptis japonica | nih.gov |

| bZIP | HY5 | Central regulator in light signaling pathways; activates expression of metabolic pathway genes. | Arabidopsis thaliana | nih.gov |

Table 2: Candidate Genes from Lophophora williamsii for Alkaloid Precursor Biosynthesis

| Gene Type | Identified Unigenes/Enzymes | Proposed Function in Pathway | Reference |

|---|---|---|---|

| Tyrosine/DOPA Decarboxylase (TYDC) | Candidate genes identified | Decarboxylation of L-tyrosine and/or L-DOPA to produce tyramine (B21549) or dopamine. | nih.gov |

| Cytochrome P450 Hydroxylase | LwCYP76AD94 | 3-hydroxylation of L-tyrosine to yield L-DOPA. | researchgate.netresearchgate.net |

| O-methyltransferase (OMT) | UN02190, UN01870 (LwOMT candidates) | Methylation of hydroxyl groups on phenethylamine intermediates. | nih.gov |

| Isoquinoline-forming enzyme | Uncharacterized | Condensation of a phenethylamine (e.g., dopamine) with an aldehyde/pyruvate to form the tetrahydroisoquinoline core. | researchgate.net |

Synthetic Methodologies for Anhalonidine and Analogues

Strategies for Total Synthesis of Anhalonidine

The total synthesis of this compound, a simple tetrahydroisoquinoline alkaloid, has been achieved through various methodologies. These can be broadly categorized into historical, modern asymmetric, and biomimetic approaches.

The early syntheses of this compound were closely linked to the structural elucidation of peyote alkaloids in the early 20th century. A foundational figure in this field was Ernst Späth, who, along with his contemporaries, established the structures of many of these natural products through degradation and synthesis.

One of the classical and most important methods for the construction of the tetrahydroisoquinoline core of this compound is the Bischler-Napieralski reaction . First discovered in 1893, this reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. wikipedia.orgnih.govresearchgate.net For the synthesis of this compound, this would typically involve the acylation of a suitably substituted phenethylamine (B48288), followed by cyclization and subsequent reduction. The general conditions for the Bischler-Napieralski reaction often require strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. nih.govdtu.dk

Another cornerstone of classical tetrahydroisoquinoline synthesis is the Pictet-Spengler reaction , discovered in 1911. rsc.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline directly. rsc.orgwiley-vch.denih.govmdpi.com For this compound, the starting materials would be a phenethylamine derivative and acetaldehyde. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution. The aromatic ring needs to be sufficiently activated with electron-donating groups for the cyclization to occur, a condition met by the methoxy (B1213986) and hydroxy groups present in this compound's precursor. rsc.org

A key precursor for these classical syntheses is a substituted phenethylamine, such as 3,4,5-trimethoxyphenethylamine (mescaline). The synthesis of mescaline itself was a significant achievement, with Ernst Späth reporting a successful synthesis in 1919. wikipedia.org This synthesis started from 3,4,5-trimethoxybenzoyl chloride, which was reduced to the corresponding aldehyde. Condensation with nitromethane, followed by reduction of the resulting β-nitrostyrene, afforded mescaline. wikipedia.org Similar strategies would have been employed to generate the necessary phenethylamine precursors for this compound.

In a procedure originally published by Späth and Becke for the synthesis of the related alkaloid pellotine (B1218421), a modified Bobbitt reaction was employed. nih.gov This approach, while not the original synthesis of this compound, demonstrates a classical strategy that can be adapted for its synthesis. The synthesis of pellotine involved the reductive amination of a ketone with 2,2-dimethoxyethylamine, followed by an acid-catalyzed ring closure to form the tetrahydroisoquinoline core. nih.gov N-desmethylpellotine is, in fact, this compound. nih.gov

| Classical Reaction | Description | Reagents | Key Intermediates |

| Bischler-Napieralski | Cyclization of a β-arylethylamide | P₂O₅, POCl₃ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | Condensation of a β-arylethylamine and an aldehyde | Acid catalyst (e.g., HCl) | Iminium ion |

With the development of stereoselective synthesis, modern approaches to this compound and its analogues focus on controlling the stereochemistry at the C1 position. Naturally occurring this compound is the (S)-enantiomer.

Catalytic asymmetric hydrogenation is a powerful tool for establishing the stereocenter. This can involve the asymmetric hydrogenation of a dihydroisoquinoline intermediate, which can be generated through a Bischler-Napieralski reaction. Chiral catalysts, often based on transition metals like rhodium or ruthenium complexed with chiral ligands, can effect the enantioselective reduction of the C=N bond. nih.gov

Another modern strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the nitrogen atom of the phenethylamine precursor. This auxiliary then directs the stereochemical outcome of the cyclization reaction, such as a Pictet-Spengler type condensation. After the formation of the tetrahydroisoquinoline ring with the desired stereochemistry, the auxiliary is removed.

Furthermore, asymmetric intramolecular aza-Michael reactions have been developed for the synthesis of related quinolizidine (B1214090) alkaloids, a strategy that highlights the potential for modern C-N bond-forming reactions in asymmetric alkaloid synthesis. rsc.org While not directly applied to this compound in the reviewed literature, such methods represent the forefront of asymmetric synthesis.

Biomimetic synthesis seeks to mimic the biosynthetic pathways found in nature. wikipedia.org The biosynthesis of tetrahydroisoquinoline alkaloids in cacti is understood to proceed via a Pictet-Spengler type condensation between a phenethylamine derivative (like dopamine (B1211576) or a related compound) and an aldehyde or pyruvate. wiley-vch.de Laboratory syntheses that mimic this process often utilize mild reaction conditions, sometimes employing enzymes as catalysts.

Enzyme-assisted synthesis offers a green and highly selective alternative to traditional chemical methods. Pictet-Spenglerase enzymes, for instance, can catalyze the Pictet-Spengler reaction with high stereoselectivity under physiological conditions. wiley-vch.de While the specific Pictet-Spenglerase for this compound biosynthesis may not be commercially available, the principle of using enzymes to mediate key bond-forming steps is a growing area of interest. For example, laccases have been used in the enantioselective synthesis of other alkaloids for oxidation steps. researchgate.net

A biomimetic approach to the synthesis of premyrsinane-type diterpenoids, which involves a transannular cyclization, showcases how understanding biosynthetic proposals can lead to efficient and novel synthetic routes. mdpi.com Similarly, a biomimetic synthesis of preuisolactone A was guided by a biosynthetic hypothesis, ultimately leading to a concise synthesis of a complex natural product. nih.gov These examples underscore the power of biomimetic strategies in natural product synthesis.

Synthesis of this compound Derivatives and Structurally Related Compounds

The synthesis of this compound derivatives is driven by the desire to explore the structure-activity relationships (SAR) of this class of compounds and to develop new molecules with potentially useful pharmacological properties.

The design of this compound analogues is guided by several principles. One approach is to modify the substitution pattern on the aromatic ring. This can involve changing the number, position, and nature of the alkoxy and hydroxyl groups. For example, the synthesis of analogues with different methylation patterns can help to elucidate the role of these groups in receptor binding.

Another key area for modification is the substituent at the C1 position. In this compound, this is a methyl group. Synthesizing analogues with different alkyl or aryl groups at this position can influence the compound's steric and electronic properties, and thus its biological activity.

The nitrogen atom of the tetrahydroisoquinoline ring is also a target for modification. While this compound is a secondary amine, N-alkylation or N-acylation can produce a range of derivatives. For instance, pellotine is the N-methylated analogue of this compound.

The synthesis of this compound analogues often employs the same fundamental reactions used for the total synthesis of the parent compound, such as the Bischler-Napieralski and Pictet-Spengler reactions. The flexibility of these methods allows for the use of a variety of substituted phenethylamines and aldehydes/ketones as starting materials, leading to a wide range of derivatives.

For example, a divergent synthesis approach can be used to create a library of related compounds from a common intermediate. This is a powerful strategy in medicinal chemistry for exploring SAR. A divergent synthesis of cis-2,6-disubstituted piperidine (B6355638) alkaloids from a chiral aziridine (B145994) demonstrates the efficiency of this approach. rsc.org

The synthesis of an alkaloid-inspired compound collection has been reported, showcasing the generation of structurally diverse spirocycles based on alkaloid scaffolds. dtu.dk Such libraries of compounds are valuable for screening for new biological activities.

In a recent study, various 8-hydroxy-tetrahydroisoquinolines were synthesized and characterized as 5-HT₇ receptor inverse agonists, highlighting the ongoing interest in the pharmacological potential of this class of compounds. wikipedia.org The synthesis of pellotine, the N-methyl analogue of this compound, was recently optimized for gram-scale production, which also facilitated the preparation of this compound (N-desmethylpellotine) as a synthetic reference compound. nih.gov

Molecular and Cellular Pharmacology of Anhalonidine

Investigation of Cellular Targets and Receptor Interactions

The cellular effects of Anhalonidine are initiated by its binding to specific molecular targets, including enzymes involved in neurotransmitter metabolism and cell surface receptors that trigger intracellular signaling.

Monoamine oxidase (MAO) enzymes are critical for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. They exist in two primary isoforms, MAO-A and MAO-B. nih.gov Inhibition of these enzymes can lead to increased availability of neurotransmitters in the synaptic cleft, a mechanism utilized by various antidepressant drugs.

Research into the broader class of tetrahydroisoquinoline alkaloids, to which this compound belongs, has demonstrated selective and competitive inhibition of MAO-A. nih.gov Studies on structurally similar simple isoquinoline (B145761) alkaloids have identified several compounds that act as competitive inhibitors of MAO-A with varying potencies. nih.gov For instance, the isoquinoline alkaloid coptisine has been shown to be a potent, reversible, and competitive inhibitor of MAO-A with a Ki value of 3.3 µM, while showing no significant inhibition of MAO-B. nih.gov This selectivity for the MAO-A isoform is a common characteristic among many alkaloids of this class. nih.gov Although direct studies quantifying the inhibitory constant (Ki) or IC50 value of this compound on MAO-A are not extensively documented, the available evidence from related compounds suggests it likely possesses moderate inhibitory activity at this enzyme.

| Compound | MAO Isoform | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|---|

| Salsolidine | MAO-A | 6 µM | Competitive |

| Carnegine | MAO-A | 2 µM | Competitive |

| Salsolinol | MAO-A | 31 µM | Competitive |

| Coptisine | MAO-A | 3.3 µM | Competitive |

This compound's primary and most well-characterized molecular target is the serotonin 5-HT7 receptor. wikipedia.org Recent pharmacological characterization has identified this compound as a potent inverse agonist at this receptor. wikipedia.org An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the 5-HT7 receptor, which exhibits a degree of constitutive (basal) activity even in the absence of an agonist, an inverse agonist like this compound actively suppresses this basal signaling. frontiersin.org

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) widely expressed in the central nervous system, including regions like the thalamus, hypothalamus, and hippocampus, where it is involved in regulating mood, cognition, and circadian rhythms. nih.gov The affinity (expressed as the inhibition constant, Ki) of a ligand for a receptor indicates the concentration required to occupy 50% of the receptors. While the specific Ki value for this compound at the 5-HT7 receptor is a subject of ongoing research, its characterization as a "potent" inverse agonist suggests a high affinity, likely in the nanomolar range, similar to other known 5-HT7 ligands. wikipedia.orgfrontiersin.org

Beyond the 5-HT7 receptor, this compound may interact with other neurotransmitter systems. Some reports suggest it may act as an inhibitor of cholinergic neuromuscular transmission by interacting with nicotinic acetylcholine receptors. smolecule.com However, its most significant and well-defined interaction at the cellular level remains its inverse agonism at the 5-HT7 receptor.

| Ligand | Classification | Binding Affinity (Ki) in nM |

|---|---|---|

| Serotonin (5-HT) | Endogenous Agonist | ~1-10 nM |

| Vortioxetine | Antagonist/Inverse Agonist | 19 nM |

| Lurasidone | Antagonist/Inverse Agonist | ~1 nM |

| SB-269970 | Selective Antagonist/Inverse Agonist | ~1-3 nM |

Intracellular Signaling Cascades and Molecular Pathways

The interaction of this compound with its cellular targets initiates a cascade of intracellular events, altering signaling pathways and ultimately leading to changes in cellular function.

The inverse agonism of this compound at the 5-HT7 receptor is central to its modulation of intracellular signaling. The 5-HT7 receptor is canonically coupled to the Gs alpha subunit (Gαs) of the G-protein complex. nih.gov Activation of Gαs stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). arvojournals.org Because the 5-HT7 receptor possesses constitutive activity, it maintains a basal level of cAMP production.

As a potent inverse agonist, this compound binds to the 5-HT7 receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling. wikipedia.org The direct consequence of this action is a decrease in the activity of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This stands in contrast to a neutral antagonist, which would block agonist binding but have no effect on the receptor's basal activity. The reduction in cAMP is a primary cellular effect of this compound, influencing numerous downstream processes.

While the primary pathway for this compound involves the 5-HT7 receptor and cAMP, other isoquinoline alkaloids can influence different signaling cascades. For example, the hallucinogenic effects of the structurally related compound mescaline are mediated through the 5-HT2A receptor, which couples to the Gq alpha subunit (Gαq). mdpi.comnih.gov Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of calcium (Ca2+) from intracellular stores. mdpi.com This highlights that while this compound primarily modulates the cAMP pathway, the broader family of isoquinoline alkaloids can perturb diverse intracellular signaling systems.

The reduction in intracellular cAMP levels caused by this compound's activity at the 5-HT7 receptor perturbs several downstream biological pathways. One of the primary effectors of cAMP is Protein Kinase A (PKA). nih.gov Lower concentrations of cAMP lead to reduced activation of PKA. PKA is a critical enzyme that phosphorylates a wide array of cellular proteins, including enzymes, ion channels, and transcription factors, thereby regulating their activity.

A key downstream target of the cAMP/PKA pathway is the transcription factor CREB (cAMP response element-binding protein). PKA-mediated phosphorylation is required for CREB activation. Activated CREB binds to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby regulating their transcription. By suppressing cAMP production and subsequent PKA activity, this compound would be expected to decrease the phosphorylation and activation of CREB. This would, in turn, alter the expression of numerous genes involved in processes such as neuronal plasticity, cell survival, and metabolic regulation.

Computational and Theoretical Studies of Anhalonidine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of anhalonidine, docking simulations can be used to predict its binding to various protein targets, which is crucial for understanding its potential pharmacological effects.

Molecular docking simulations for isoquinoline (B145761) alkaloids, a class of compounds to which this compound belongs, have been performed to identify their potential binding sites and modes of interaction with various protein targets. For instance, studies on simple isoquinoline alkaloids have explored their interactions with targets such as amine oxidases, dopamine (B1211576) receptors, and cholinesterases researchgate.net. The binding of these alkaloids is often characterized by specific interactions with amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.gov.

In silico studies on various isoquinoline alkaloids have demonstrated their potential to bind to the main protease (Mpro) of viruses, a key enzyme in viral replication mdpi.comnih.gov. For example, the isoquinoline alkaloid coptisine has shown a strong binding affinity for the Mpro of SARS-CoV-2 mdpi.com. The analysis of the docked poses of these alkaloids reveals the key amino acid residues involved in the interaction, providing a structural basis for their potential inhibitory activity.

A key outcome of molecular docking simulations is the prediction of the binding affinity between a ligand and its target, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on a variety of isoquinoline alkaloids against different targets have reported a range of binding affinities. For instance, in a study of isoquinoline alkaloids against the SARS-CoV-2 main protease, binding affinities greater than -6.0 kcal/mol were considered effective mdpi.com. Another study reported a binding affinity of -9.15 kcal/mol for coptisine with the same target mdpi.com.

The following table presents a selection of reported binding affinities for various isoquinoline alkaloids with different protein targets, illustrating the range of potential interactions for this class of compounds.

| Alkaloid | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Berberine (B55584) | SARS-CoV-2 3CLpro | -7.3 mdpi.com |

| Palmatine | SARS-CoV-2 Mpro | > -8.0 mdpi.com |

| Coptisine | SARS-CoV-2 Mpro | -9.15 mdpi.com |

| Tetrandrine | SARS-CoV-2 S1 subunit | -72.96 mdpi.com |

| Cepharanthrine | SARS-CoV-2 S1 subunit | -106.74 mdpi.com |

It is important to note that these values are from different studies and computational methods, and direct comparison should be made with caution. However, they provide a general indication of the potential for isoquinoline alkaloids to exhibit significant binding to biological targets. The conformational dynamics of the ligand-protein complex, which refers to the changes in their three-dimensional structure upon binding, can be further investigated using molecular dynamics simulations nih.gov.

Quantum Chemical Computations and Electronic Structure Analysis

Quantum chemical computations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, stability, and reactivity.

DFT calculations are a powerful tool for optimizing the molecular geometry of compounds like this compound and calculating various molecular properties. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly used for such calculations on isoquinoline alkaloids researchgate.net. These calculations can accurately reproduce key bond lengths and angles researchgate.net.

For isoquinoline and its derivatives, DFT has been used to determine structural parameters, orbital interactions, and vibrational frequencies researchgate.net. Thermodynamic parameters such as enthalpy, free energy, and electronic energy can also be calculated nih.gov. Such calculations for this compound would provide a detailed understanding of its three-dimensional structure and energetic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule wikipedia.orgyoutube.comyoutube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character libretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability mdpi.com. A smaller HOMO-LUMO gap suggests higher reactivity mdpi.com.

FMO analysis of isoquinoline-based compounds has been performed to understand their electronic properties and reactivity researchgate.netnih.gov. For instance, in a study of a chlorinated tetrahydroisoquinoline, the HOMO was found to be predominantly localized around the chlorinated region, suggesting this as a likely site for electrophilic attack researchgate.net.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would help in predicting the most probable sites for nucleophilic and electrophilic reactions. The electron-donating hydroxyl and methoxy (B1213986) groups on the aromatic ring of this compound are expected to significantly influence the energy and localization of the HOMO, likely increasing its energy and making the molecule more susceptible to electrophilic attack.

The following table outlines the key parameters derived from FMO analysis and their implications for chemical reactivity.

| FMO Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity and ease of donating electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity and ease of accepting electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time mdpi.com. MD simulations provide detailed information about the conformational changes and flexibility of molecules, as well as their interactions with their environment, such as a solvent or a protein binding site nih.govmdpi.com.

For isoquinoline alkaloids, MD simulations have been employed to investigate the stability of ligand-protein complexes predicted by molecular docking mdpi.comnih.gov. A simulation of 100 nanoseconds is often used to assess the stability of such complexes nih.gov. Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored throughout the simulation to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains bound in the predicted orientation researchgate.net.

MD simulations can also be used to explore the conformational landscape of a molecule like this compound in solution. This involves simulating the molecule in a box of solvent molecules (e.g., water) and observing its structural fluctuations over time. This analysis can reveal the most populated or energetically favorable conformations of the molecule in a physiological environment. While specific MD simulation studies on this compound were not found in the reviewed literature, the methodologies applied to other alkaloids provide a clear framework for how such studies would be conducted nih.govmdpi.com. The results of such simulations would be crucial for a more accurate understanding of this compound's behavior in biological systems and for refining the results obtained from molecular docking.

Future Research and Unaddressed Frontiers in this compound Science

The study of this compound, a tetrahydroisoquinoline alkaloid found in certain cactus species, stands at a confluence of ethnobotany, natural product chemistry, and pharmacology. While foundational knowledge has been established, the path forward in this compound research is paved with opportunities for deeper understanding and innovation. This article explores the key future research directions and unaddressed areas in the science of this compound, from leveraging cutting-edge technologies to overcoming persistent methodological challenges.

Q & A

Q. What is the biosynthetic pathway of Anhalonidine in cacti, and what experimental evidence supports this pathway?

this compound, a tetrahydroisoquinoline alkaloid, is biosynthesized from tyrosine via a series of enzymatic modifications. Early isotopic labeling studies by Leete & Braunstein (1969) demonstrated that tyrosine-2-¹⁴C is incorporated into both mescaline and this compound, suggesting shared intermediates. Key steps include methylation, hydroxylation, and cyclization. Methodologically, isotopic tracing (e.g., ¹⁴C or ³H labeling) coupled with chromatographic separation (TLC, HPLC) and autoradiography remains critical for pathway validation .

Q. What are the primary pharmacological effects of this compound observed in foundational studies?

Heffter's 1898 experiments in frogs revealed dose-dependent narcosis (20–25 mg hydrochloride) followed by excitability, with larger doses causing paralysis. In mammals, however, this compound showed minimal narcotic effects but induced sedation at 100–250 mg orally. Shulgin (1973) noted its potency is ~25% of pellotine, a related alkaloid, emphasizing the need for comparative assays to differentiate structure-activity relationships .

Q. How does this compound's chemical structure influence its bioactivity?

this compound (C₁₂H₁₇NO₃) features a 6,7-dimethoxy-8-hydroxy-1-methyltetrahydroisoquinoline backbone. The hydroxyl group at C8 and methoxy substitutions at C6/C7 are critical for receptor interactions. Structural analogs like pellotine (lacking C8 hydroxyl) show reduced sedation, highlighting the role of hydrogen bonding in potency. X-ray crystallography and NMR are standard for conformational analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

Discrepancies (e.g., narcosis in frogs vs. sedation in mammals) often arise from species-specific metabolism or dosage variations. To address this:

- Conduct interspecies pharmacokinetic studies with LC-MS quantification of this compound and metabolites.

- Use isolated tissue assays (e.g., frog sciatic nerve vs. mammalian CNS) to isolate target effects.

- Replicate Heffter's (1898) protocols with modern controls to validate historical data .

Q. What isotopic labeling strategies are optimal for elucidating this compound's biosynthetic intermediates?

- Precursor-directed biosynthesis : Feed isotopically labeled tyrosine (e.g., ¹³C- or ²H-labeled) to cacti cultures, then track incorporation via NMR or high-resolution MS.

- Enzyme inhibition : Use specific inhibitors (e.g., methyltransferase blockers) to accumulate intermediates for structural characterization .

Q. What methodological considerations are critical when comparing this compound's effects to structurally similar alkaloids?

- Standardized bioassays : Use identical models (e.g., murine locomotor activity tests) for pellotine, this compound, and mescaline.

- Dose-response curves : Normalize doses by molarity rather than mass to account for molecular weight differences.

- Receptor binding assays : Compare affinities for serotonin (5-HT₂A) and adrenergic receptors using radioligand competition studies .

Q. Which analytical techniques are most reliable for this compound identification and purity assessment?

- Melting point (mp) : 156–158°C (acetone-hexane recrystallization) serves as a preliminary check .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 6.5 (C5 aromatic proton) and δ 3.8 (methoxy groups).

- MS : Molecular ion at m/z 223.24 (M⁺) with fragmentation patterns distinguishing it from isomers .

Q. How do in vivo and in vitro models differ in evaluating this compound's neuropharmacological effects?

- In vivo : Rodent models (e.g., open-field tests) assess behavioral sedation but may conflate metabolism and BBB penetration.

- In vitro : Electrophysiological recordings (e.g., patch-clamp on cortical neurons) isolate direct receptor effects.

- Hybrid approach : Microdialysis-coupled HPLC quantifies extracellular neurotransmitter changes post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.